![molecular formula C6H6N2O B1352740 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one CAS No. 426219-43-4](/img/structure/B1352740.png)

5,6-Dihydropyrrolo[1,2-c]imidazol-7-one

Vue d'ensemble

Description

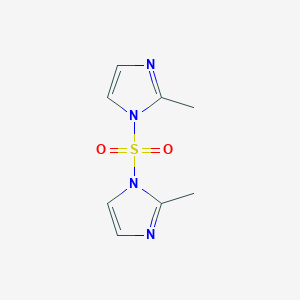

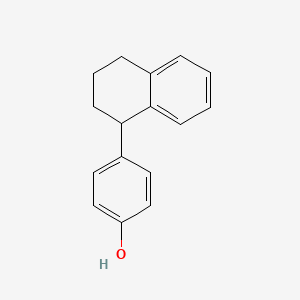

“5,6-Dihydropyrrolo[1,2-c]imidazol-7-one” is a chemical compound with the CAS Number: 426219-43-4 . It has a molecular weight of 122.13 and its IUPAC name is 5,6-dihydro-7H-pyrrolo[1,2-c]imidazol-7-one . The compound is a yellow solid .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]imidazoles, which includes “5,6-Dihydropyrrolo[1,2-c]imidazol-7-one”, has been studied extensively . Synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring . For example, a new efficient method for the construction of functionalized 2H-pyrrolo[1,2-a]imidazol-7-ones was implemented via a cascade reaction involving oxidative dimerization, ring opening, substitution, addition, and allyl oxidation .

Molecular Structure Analysis

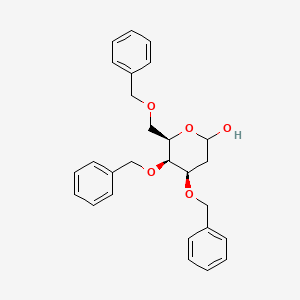

The molecular formula of “5,6-Dihydropyrrolo[1,2-c]imidazol-7-one” is C6H6N2O . The InChI Code is 1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2 .

Physical And Chemical Properties Analysis

“5,6-Dihydropyrrolo[1,2-c]imidazol-7-one” is a yellow solid . It has a density of 1.4±0.1 g/cm3, a boiling point of 342.5±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has an enthalpy of vaporization of 58.6±3.0 kJ/mol and a flash point of 160.9±19.3 °C .

Applications De Recherche Scientifique

Synthesis Methods

The synthesis of dihydropyrrolo[1,2-a]imidazoles, which includes “5,6-Dihydropyrrolo[1,2-c]imidazol-7-one”, involves several methods. One such method involves the silylation of 4-hydroxypyrrolidin-2-one, transformation of the obtained derivative into cyclic imidate, its subsequent amination with aminoacetal, and cyclization of the resulting amidine .

Biological Activity

Dihydropyrrolo[1,2-a]imidazoles have a wide spectrum of biological activity. They are valuable synthetic blocks in the field of medicinal chemistry .

Nootropic Drugs

Among the dihydropyrrolo[1,2-a]imidazoles, dimiracetam, a nootropic drug of the racetam family, has been discovered . Nootropic drugs are substances that enhance cognitive function, and dimiracetam is one such example in this class of compounds.

α1A-Adrenergic Receptor Partial Agonist

Another application of dihydropyrrolo[1,2-a]imidazoles is their use as α1A-adrenergic receptor partial agonists. These compounds have good selectivity for α1B, α1D, and α2A receptor subtypes .

Inhibitors of c-Jun-N-terminal Kinase 3 (JNK3)

1-Pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives have been designed and synthesized as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases .

Alzheimer’s Disease Treatment

The c-Jun N-terminal kinase (JNK), also called stress-activated protein kinase, is a protein kinase that belongs to the mitogen-activated protein kinase (MAPK) family. JNK3, which is deeply involved in the formation of amyloid β protein and neurofibrillary tangles (NFT), is a target for the treatment of Alzheimer’s disease .

Propriétés

IUPAC Name |

5,6-dihydropyrrolo[1,2-c]imidazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGGKVFNNQUZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=NC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457493 | |

| Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydropyrrolo[1,2-c]imidazol-7-one | |

CAS RN |

426219-43-4 | |

| Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

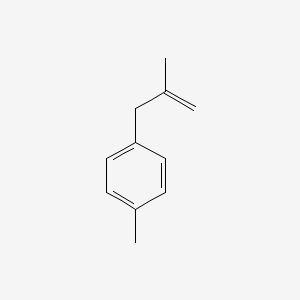

Synthesis routes and methods I

Procedure details

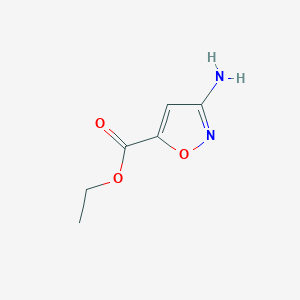

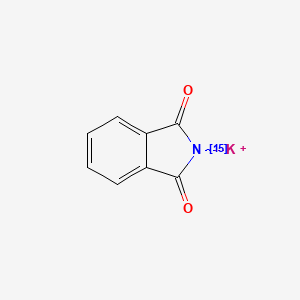

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)

![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)